molecular formula C6H4ClF2N B6227167 4-chloro-3-(difluoromethyl)pyridine CAS No. 947371-37-1

4-chloro-3-(difluoromethyl)pyridine

Cat. No.: B6227167
CAS No.: 947371-37-1
M. Wt: 163.6
InChI Key:
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Description

4-chloro-3-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H4ClF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and difluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(difluoromethyl)pyridine typically involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with (dimethylamino)sulfur trifluoride in dichloromethane at low temperatures. The reaction mixture is then allowed to warm to room temperature overnight. The product is extracted and purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques enhances the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-chloro-3-(difluoromethyl)pyridine is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the development of new chemical entities.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)pyridine
  • 2-chloro-3-(difluoromethyl)pyridine
  • 3-chloro-4-(difluoromethyl)pyridine

Uniqueness

4-chloro-3-(difluoromethyl)pyridine is unique due to the specific positioning of the chlorine and difluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of the difluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

CAS No.

947371-37-1

Molecular Formula

C6H4ClF2N

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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